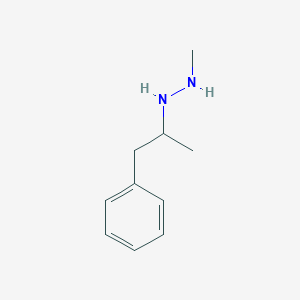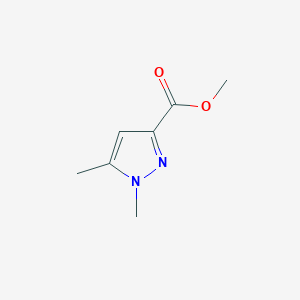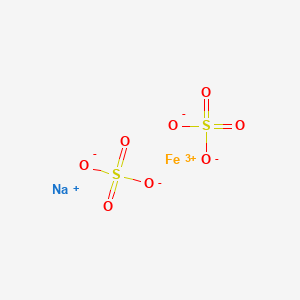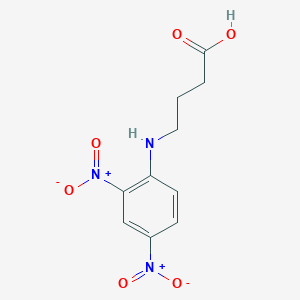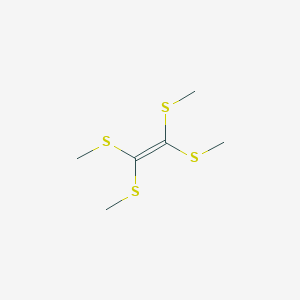
Tetrakis(methylthio)ethylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(methylthio)ethylene is a chemical compound that has been widely studied for its potential applications in the field of organic synthesis. This compound is also known as TMTE and has the molecular formula C10H16S4. TMTE is a colorless liquid that has a strong odor and is highly flammable. In
Mecanismo De Acción
The mechanism of action of TMTE is not well understood. However, it is believed that TMTE acts as a sulfur transfer agent, transferring a sulfur atom to the substrate molecule during a chemical reaction. This sulfur transfer reaction is thought to be responsible for the formation of sulfur-containing compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of TMTE. However, it has been shown to be toxic to cells at high concentrations. TMTE has also been shown to have mutagenic and carcinogenic properties in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TMTE in lab experiments is its high reactivity. TMTE is a powerful sulfur transfer agent, making it useful for the synthesis of sulfur-containing compounds. However, one limitation of using TMTE is its toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.
Direcciones Futuras
There are several future directions for research on TMTE. One area of interest is the development of new synthesis methods for TMTE and its derivatives. Another area of interest is the investigation of the mechanism of action of TMTE and its potential applications in catalysis. Additionally, further research is needed to fully understand the toxicity of TMTE and its effects on human health and the environment.
Conclusion:
In conclusion, TMTE is a chemical compound that has potential applications in the field of organic synthesis. Its high reactivity makes it useful for the synthesis of sulfur-containing compounds, and it has been studied as a catalyst in various chemical reactions. However, its toxicity must be carefully considered when using it in lab experiments. Further research is needed to fully understand the mechanism of action of TMTE and its potential applications in catalysis, as well as its effects on human health and the environment.
Métodos De Síntesis
The synthesis of TMTE involves the reaction between tetraethylthiuram disulfide and potassium methoxide. This reaction occurs in the presence of a solvent such as methanol or ethanol. The resulting product is then purified using distillation or chromatography.
Aplicaciones Científicas De Investigación
TMTE has been extensively studied for its potential applications in organic synthesis. It is commonly used as a reagent for the synthesis of sulfur-containing compounds such as thioethers and thioesters. TMTE has also been used as a catalyst in various chemical reactions, including the synthesis of cyclic sulfones.
Propiedades
Número CAS |
13046-50-9 |
|---|---|
Nombre del producto |
Tetrakis(methylthio)ethylene |
Fórmula molecular |
C6H12S4 |
Peso molecular |
212.4 g/mol |
Nombre IUPAC |
1,1,2,2-tetrakis(methylsulfanyl)ethene |
InChI |
InChI=1S/C6H12S4/c1-7-5(8-2)6(9-3)10-4/h1-4H3 |
Clave InChI |
JIKDHPIAQDSBEN-UHFFFAOYSA-N |
SMILES |
CSC(=C(SC)SC)SC |
SMILES canónico |
CSC(=C(SC)SC)SC |
Otros números CAS |
13046-50-9 |
Sinónimos |
Tetrakis(methylthio)ethylene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[Nitro-[[nitro-[[nitro(nitrooxymethyl)amino]methyl]amino]methyl]amino]methyl nitrate](/img/structure/B82769.png)
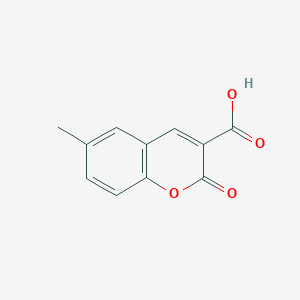
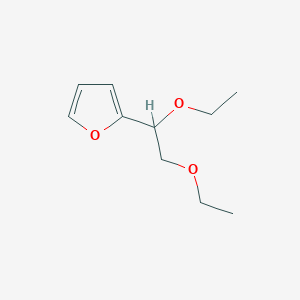
![2,2'-[(2,2',5,5'-tetrachloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-o-tolyl)-3-oxobutyramide]](/img/structure/B82773.png)
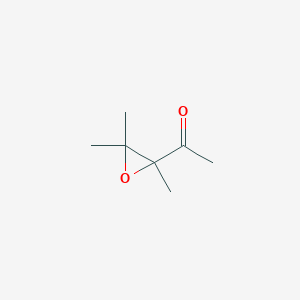
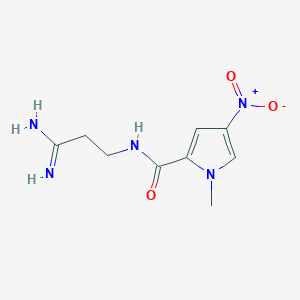
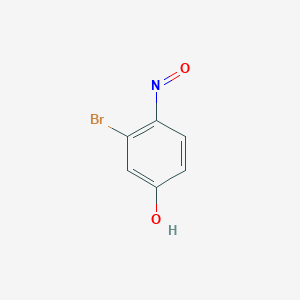
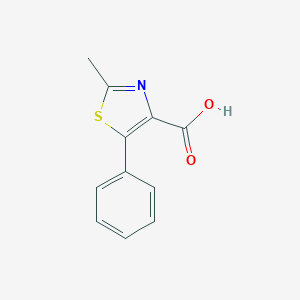
![Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione (7CI,8CI)](/img/structure/B82782.png)
